molecular formula C12H17ClN4O3 B2716076 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233955-44-6

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No. B2716076
CAS RN: 1233955-44-6
M. Wt: 300.74
InChI Key: VDDDHLYYXKHBDO-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride, commonly known as NPC 15437, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Hydrogen Bonding and Anion Interactions

1,3-bis(4-nitrophenyl)urea interacts with various anions through hydrogen bonding, forming complexes of varying stability. This interaction is notably pronounced with fluoride ions, where it induces urea deprotonation through a hydrogen-bonding interaction, highlighting its potential in studying hydrogen bonding mechanisms and anion interactions (Boiocchi et al., 2004).

Gelation Properties and Rheology

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with acids, demonstrating the influence of anions on the gel's morphology and rheology. This property allows for the tuning of the gel's physical characteristics, useful in material science for creating tailored gel materials (Lloyd & Steed, 2011).

Corrosion Inhibition

Mannich bases derived from 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea have been studied as corrosion inhibitors on mild steel surfaces in acidic conditions. These studies explore the relationship between molecular structure and inhibition efficiency, providing insights for developing new corrosion-resistant materials (Jeeva et al., 2015).

Synthesis of Nitrosoureas

Research into the synthesis of various nitrosoureas, including those with piperidino groups, contributes to the development of potential chemotherapeutic agents. These studies examine the chemotherapeutic activity against certain leukemias, contributing to the ongoing search for effective cancer treatments (Zeller et al., 1979).

Soluble Epoxide Hydrolase Inhibition

1,3-Disubstituted ureas with a piperidyl moiety have been investigated as inhibitors of human and murine soluble epoxide hydrolase, a target for reducing inflammatory pain. These studies provide valuable information for developing new analgesic drugs (Rose et al., 2010).

Crystal Engineering for Nonlinear Optics

The complexation of certain urea derivatives has been explored for designing noncentrosymmetric structures for nonlinear optical applications. This research contributes to the field of materials science, particularly in developing materials for optical technologies (Muthuraman et al., 2001).

properties

IUPAC Name

1-(4-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDHLYYXKHBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

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